molecular formula C16H15N5O2 B2659706 2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921055-26-7

2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2659706
CAS No.: 921055-26-7
M. Wt: 309.329
InChI Key: FHJXDYVBUBBZCM-UHFFFAOYSA-N
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Description

2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a tetrazole ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones or other oxidized products.

    Reduction: The nitro group in the tetrazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is unique due to the combination of the phenoxy group, tetrazole ring, and acetamide moiety. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-phenoxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXDYVBUBBZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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